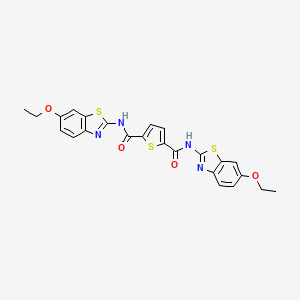

N2,N5-bis(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide

説明

特性

IUPAC Name |

2-N,5-N-bis(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O4S3/c1-3-31-13-5-7-15-19(11-13)34-23(25-15)27-21(29)17-9-10-18(33-17)22(30)28-24-26-16-8-6-14(32-4-2)12-20(16)35-24/h5-12H,3-4H2,1-2H3,(H,25,27,29)(H,26,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGKFKFJYSDSDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)C(=O)NC4=NC5=C(S4)C=C(C=C5)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of N2,N5-bis(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with thiophene-2,5-dicarboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bonds . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

化学反応の分析

N2,N5-bis(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

科学的研究の応用

N2,N5-bis(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide has several scientific research applications:

作用機序

The mechanism of action of N2,N5-bis(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The benzothiazole moiety is known to interact with various proteins and enzymes, disrupting their normal function .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

Functional Comparisons

- Anion Binding: Compound 1 (pyrrole-based) exhibits high selectivity for H₂PO₄⁻ (ΔG = −23.0 kJ·mol⁻¹) but weak affinity for CH₃CO₂⁻ (ΔG = −8.5 kJ·mol⁻¹) . The target compound’s thiophene core and benzothiazole arms may alter anion selectivity. Thiophene’s lower basicity compared to pyrrole could reduce hydrogen-bonding strength, while benzothiazole’s electron-withdrawing nature might enhance π-π interactions with planar anions like NO₃⁻. Computational studies (B3LYP/6-31G(d,p)) on 1 revealed discrepancies between theoretical and experimental binding energies for CH₃CO₂⁻ and H₂PO₄⁻, suggesting steric or solvation effects . Similar methods could predict the target compound’s behavior.

- Synthetic Routes: Compound 1 was synthesized via condensation of pyrrole-2,5-dicarbonyl dichloride with 2-amino-6-methylpyridine . The target compound could follow analogous routes, substituting pyrrole with thiophene-2,5-dicarbonyl dichloride and using 2-amino-6-ethoxybenzothiazole. Evidence from 2-[(6-ethoxybenzothiazol-2-yl)thio]pentanoic acid supports the feasibility of ethoxybenzothiazole synthesis .

- Biological Activity: Thiophene-2,5-dicarboxamide derivatives (e.g., N2,N5-bis(1E-ethylidene)thiophene-2,5-dicarbohydrazide) show antiproliferative effects against breast cancer cells, attributed to thiophene’s planar structure and carbohydrazide’s hydrogen-bonding capacity . The target compound’s benzothiazole groups, known for antimicrobial and antitumor activity, may further enhance bioactivity .

Electronic and Solubility Properties

- The ethoxy groups in the target compound likely increase solubility in polar solvents compared to methyl-substituted analogues (e.g., 1 ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。